molecular formula C26H22N2O3 B2838798 (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 317814-65-6

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2838798
CAS No.: 317814-65-6
M. Wt: 410.473
InChI Key: QKXCRZKFLOZNRP-WUKNDPDISA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential . The compound you mentioned is a derivative of isoxazole, and it’s likely to share some of these properties.


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

Isoxazole is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of isoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Scientific Research Applications

1. Synthesis and Stereochemistry

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is involved in various synthetic processes. For example, it undergoes 1,3-dipolar cycloaddition reactions with nitrilimines, leading to specific derivatives in excellent yields through a concerted pathway. These reactions follow the cis-endo addition rule, indicating a preference for the cis isomer formation (Kaur, Singh & Singh, 2013).

2. Molecular Structure Studies

The compound also contributes to the understanding of molecular structures and interactions. For instance, isomeric compounds related to it show different crystallographic behaviors and intermolecular interactions, such as C-H...O hydrogen bonds and C-H...π interactions, revealing insights into molecular dimerization and stacking interactions (Avasthi et al., 2002).

3. Pharmaceutical Research

While direct information on the compound's application in pharmaceutical research is limited, its structural analogs have been studied for potential therapeutic applications. For instance, derivatives of pyrrolo[3,4-d]isoxazole have been synthesized and evaluated as anti-stress agents, indicating potential relevance in stress-related disorder treatments (Badru et al., 2012).

4. Material Science and Organic Electronics

In the field of organic electronics, compounds structurally similar to this compound are being explored. For instance, donor–acceptor–donor (D–A–D) structured molecules involving related chemical frameworks exhibit significant potential in the development of organic photovoltaics and field-effect transistors (Sonar et al., 2013).

Future Directions

Isoxazole and its derivatives play a very essential role in the area of medicinal chemistry . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

5-benzyl-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-25-23-22(17-16-19-10-4-1-5-11-19)28(21-14-8-3-9-15-21)31-24(23)26(30)27(25)18-20-12-6-2-7-13-20/h1-17,22-24H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXCRZKFLOZNRP-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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